molecular formula C44H70O17 B14087726 Schidigerasaponin A1

Schidigerasaponin A1

Cat. No.: B14087726
M. Wt: 871.0 g/mol
InChI Key: OKXQHXAEZMQAFY-VUICGQFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schidigerasaponin A1 is a steroidal saponin isolated from natural sources such as Yucca schidigera and Asparagus racemosus . As a spirostane-type saponin, it features a complex structure comprising a hydrophobic steroidal aglycone backbone and hydrophilic sugar moieties, which contributes to its surfactant properties and diverse biological activities . This compound is part of a broader family of schidigerasaponins that are an active area of phytochemical research . This compound is provided as a high-purity compound to support scientific investigation. Research into structurally similar saponins has indicated potential bioactivities worthy of further exploration, including anti-inflammatory and immunomodulatory effects . For instance, saponins from Yucca schidigera have been studied for their ability to modulate inflammatory cytokine expression, such as IL-1β, in model systems . This product is intended for Research Use Only (RUO) and is not intended for, and should not be used for, diagnostic, therapeutic, or any other human or veterinary applications.

Properties

Molecular Formula

C44H70O17

Molecular Weight

871.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(1R,4S,6R,7S,8R,9S,13S,16S,18R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C44H70O17/c1-19-7-12-44(55-17-19)20(2)30-27(61-44)14-25-23-6-5-21-13-22(8-10-42(21,3)24(23)9-11-43(25,30)4)56-41-38(60-40-36(53)34(51)32(49)28(15-45)57-40)37(33(50)29(16-46)58-41)59-39-35(52)31(48)26(47)18-54-39/h20-41,45-53H,1,5-18H2,2-4H3/t20-,21+,22-,23+,24?,25?,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41+,42-,43-,44+/m0/s1

InChI Key

OKXQHXAEZMQAFY-VUICGQFWSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](CC3[C@@]2(CCC4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@]19CCC(=C)CO9

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC19CCC(=C)CO9

Origin of Product

United States

Isolation, Advanced Purification, and Structural Elucidation Methodologies of Schidigerasaponin A1

Extraction Techniques from Plant Matrix

The initial step in obtaining Schidigerasaponin A1 involves its extraction from the plant matrix of Yucca schidigera. A common and effective method is refluxing the dried and powdered plant material, typically the stems, with a 70% ethanol-water solution. mdpi.comresearchgate.net This process is usually repeated multiple times to ensure maximum extraction of the saponins (B1172615). researchgate.net Following extraction, the solvent is evaporated under pressure to yield a crude extract. mdpi.com

Alternative extraction methods, while not explicitly detailed for this compound, are prevalent in the broader field of isolating bioactive compounds from plants. These include maceration, where the plant material is soaked in a solvent at room temperature for an extended period, and Soxhlet extraction, a continuous extraction method. mdpi.com More modern and "green" techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) offer advantages in terms of efficiency and reduced solvent consumption. researchgate.net

The choice of extraction technique is influenced by factors such as the nature of the plant material, the chemical properties of the target compound, and the desired scale of extraction. For saponins like this compound, the polarity of the solvent system is a critical parameter.

Chromatographic Separation and Purification Strategies

The crude extract obtained from Yucca schidigera is a complex mixture of various compounds. Therefore, a series of chromatographic techniques are essential to isolate and purify this compound.

Silica (B1680970) Gel Column Chromatography Approaches

Silica gel column chromatography is a fundamental technique used in the initial fractionation of the crude extract. mdpi.comresearchgate.netmdpi.com This method separates compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel, and a series of solvents with increasing polarity (a solvent gradient) are passed through the column. mdpi.com For instance, a gradient starting with dichloromethane (B109758) and gradually increasing the proportion of methanol (B129727) is a common approach. mdpi.com

This process yields several fractions with varying chemical compositions. mdpi.com The fractions containing the desired saponins, including this compound, are identified for further purification. mdpi.com Silica gel is a versatile adsorbent available in various mesh sizes, allowing for tailored separation protocols. column-chromatography.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the fine purification of this compound from the enriched fractions obtained through column chromatography. mdpi.commdpi.com HPLC utilizes high pressure to pump a liquid mobile phase through a column packed with a stationary phase, leading to high-resolution separations. shimadzu.comwikipedia.org

For saponin (B1150181) separation, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18 or C30) and the mobile phase is a polar solvent mixture. mdpi.comresearchgate.net A study successfully used a C30 column with a mobile phase of methanol and 1% acetic acid to isolate various spirostanol (B12661974) saponins. mdpi.com The detection of saponins can be challenging as they often lack a strong chromophore for UV detection. researchgate.net Therefore, detectors like Evaporative Light Scattering Detectors (ELSD) are frequently used in conjunction with HPLC for saponin analysis. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) Implementations

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and higher resolution compared to conventional HPLC. mdpi.commdpi.comeag.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires much higher operating pressures. eag.comlabcompare.com

UHPLC is particularly valuable for the comprehensive chemical profiling of complex extracts like those from Yucca schidigera. mdpi.com In one study, a UHPLC system equipped with a T3 column was used to analyze the saponin composition, providing detailed separation of numerous compounds. mdpi.comresearchgate.net The enhanced resolution of UHPLC is crucial for separating closely related saponin isomers. eag.comlinklab.gr

Multi-Phase Liquid Chromatography Techniques

To tackle the complexity of the Yucca schidigera extract, a multi-phase liquid chromatography (MPLC) approach has been developed. mdpi.comresearchgate.net This strategy combines the advantages of different chromatographic modes to achieve a more effective separation. mdpi.com A notable example involves an initial separation using normal-phase silica gel column chromatography, followed by a second separation of the resulting fractions using reversed-phase liquid chromatography (e.g., on a T3 column). mdpi.comnih.gov This two-dimensional approach significantly increases the peak capacity and allows for the identification of a larger number of saponins, including those present in trace amounts. mdpi.com

Spectroscopic Methodologies for Structural Elucidation

Once this compound is isolated and purified, its chemical structure is determined using a combination of spectroscopic techniques. researchgate.netmdpi.commdpi.com

Mass Spectrometry (MS) is crucial for determining the molecular formula of the compound. mdpi.com High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides highly accurate mass measurements, allowing for the deduction of the elemental composition. mdpi.commdpi.com Techniques like ESI-Q-Exactive-Orbitrap MS are used to obtain high-resolution mass spectra and fragmentation patterns, which offer clues about the structure of the aglycone and the sugar moieties. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the detailed three-dimensional structure. mdpi.comresearchgate.netmdpi.com One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the types and number of protons and carbons in the molecule. mdpi.commdpi.com

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle. researchgate.netmdpi.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton couplings, helping to establish the connectivity of atoms within the individual sugar units and the steroidal backbone. mdpi.commdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is particularly powerful as it shows long-range correlations between protons and carbons (typically over two to three bonds). mdpi.commdpi.com This is instrumental in determining the sequence and linkage points of the sugar chains to the aglycone. mdpi.commdpi.com For instance, observing a correlation between an anomeric proton of a sugar and a carbon of the aglycone confirms the attachment point. mdpi.commdpi.com

By integrating the data from these various spectroscopic methods, the complete and unambiguous structure of this compound can be determined. researchgate.netmdpi.com

Research FindingMethodologyReference
Initial fractionation of crude Yucca schidigera extract.Silica Gel Column Chromatography with a dichloromethane-methanol gradient. mdpi.com
Purification of spirostanol saponins.High-Performance Liquid Chromatography (HPLC) with a C30 column and a methanol/acetic acid mobile phase. mdpi.com
Comprehensive chemical profiling of Yucca schidigera extract.Ultra-High Performance Liquid Chromatography (UHPLC) with a T3 column. mdpi.comresearchgate.net
Enhanced separation of saponins.Multi-Phase Liquid Chromatography (MPLC) combining normal-phase and reversed-phase chromatography. mdpi.comnih.gov
Determination of molecular formula.High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS). mdpi.commdpi.com
Detailed structural elucidation.1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC). mdpi.comresearchgate.netmdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity and stereochemistry of the molecule. researchgate.netulethbridge.ca

1D NMR, specifically ¹H and ¹³C NMR, provides initial information about the chemical environment of the protons and carbons within the molecule. mdpi.commdpi.com For instance, the ¹H NMR spectrum of a related compound, Yucca spirostanoside E₁, reveals characteristic signals for methyl groups, oxygenated methines, and an oxygenated methylene. mdpi.com The ¹³C NMR spectrum is instrumental in identifying the presence of a spirostane-type steroid skeleton and the number of sugar units attached. mdpi.commdpi.com

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete structure. mdpi.commdpi.com COSY spectra establish proton-proton correlations, helping to identify spin systems within the molecule. mdpi.com HSQC spectra correlate protons to their directly attached carbons. mdpi.com The HMBC experiment is particularly vital as it reveals long-range correlations between protons and carbons (typically 2-3 bonds), which allows for the determination of how different fragments, including the sugar moieties and the aglycone, are connected. mdpi.commdpi.com For example, HMBC correlations can confirm the attachment position of the glycosyl units to the aglycone. mdpi.com

Table 1: Representative ¹³C NMR Chemical Shifts for the Aglycone of a Spirostanol Saponin

CarbonChemical Shift (δC)
C-12212.7
C-22109.3
C-2667.0
C-2331.8
C-2530.5
C-2429.2
C-2717.3
Data sourced from a study on a related spirostanol saponin from Yucca schidigera. mdpi.com

Mass Spectrometry (MS and MS/MS) for Fragmentation Pattern Analysis

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful tools for determining the molecular weight and fragmentation patterns of this compound and related saponins. semanticscholar.orgresearchgate.netrsc.org These techniques provide valuable information for structural confirmation and identification. mdpi.com

In MS analysis, the molecule is ionized, and its mass-to-charge ratio (m/z) is measured, allowing for the determination of its molecular formula. semanticscholar.org The MS/MS spectrum is generated by selecting a specific precursor ion and subjecting it to collision-induced dissociation, which breaks the molecule into smaller fragment ions. mdpi.comresearchgate.net The resulting fragmentation pattern is characteristic of the compound's structure. For spirostanol saponins, the fragmentation often involves the cleavage of glycosidic bonds and fragmentation of the aglycone. mdpi.com The analysis of these fragment ions helps to identify the sugar units and the aglycone structure. mdpi.com For instance, the relative intensity of certain fragment ions can help distinguish between isomers. mdpi.com

Table 2: MS/MS Fragmentation Data for this compound

Precursor Ion [M+H]⁺ (m/z)Fragment Ions (m/z)
871.4686739.4294, 577.3754, 415.3222, 397.3116, 379.3011, 273.2223, 255.2118
Data from a comprehensive analysis of spirostanol saponins in Yucca schidigera. nih.govmdpi.com

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOF-MS)

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOF-MS) is a highly accurate mass spectrometry technique used to determine the elemental composition of this compound. semanticscholar.orgmdpi.com Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally labile molecules like saponins with minimal fragmentation. wiley-vch.de

HRESI-TOF-MS provides a highly accurate mass measurement, which is used to calculate the precise molecular formula of the compound. semanticscholar.orgmdpi.com For example, in the analysis of Yucca spirostanoside C2, a related saponin, the positive-ion HRESI-TOF-MS showed a protonated molecule [M+H]⁺ at m/z 723.3959, which corresponded to the calculated molecular formula C₃₈H₅₉O₁₃. semanticscholar.org This level of accuracy is crucial for distinguishing between compounds with similar masses and for confirming the proposed structure.

Stereochemical Investigations and Isomer Separation

The stereochemistry of this compound and other spirostanol saponins is a complex aspect of their structural analysis. nih.gov These molecules often contain multiple chiral centers, leading to the possibility of various stereoisomers, including enantiomers and diastereomers. diva-portal.orgsydney.edu.auwikipedia.org The C-25 position in the spirostanol skeleton is a chiral center that can exist in either the R or S configuration. nih.gov

The separation of these stereoisomers is a significant challenge. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) with specialized columns, are employed for this purpose. nih.gov Studies have shown that a C30 column can be more effective than C8 or C18 columns for separating 25R/S-spirostanol saponin diastereomers. nih.gov The choice of mobile phase, such as acetonitrile-acetic acid or methanol-acetic acid mixtures, also plays a critical role in achieving successful separation. nih.gov The separated isomers can then be individually characterized using spectroscopic methods to determine their absolute configurations. nih.gov NMR spectroscopy is also used to differentiate between stereoisomers, as the chemical shifts of certain protons and carbons can be sensitive to the stereochemistry at nearby chiral centers. mdpi.com For instance, differences in the chemical shifts of CH₃-27 and the CH₂-26 protons can help distinguish between 25R and 25S isomers. mdpi.com

Biosynthetic Pathways and Precursor Analysis of Schidigerasaponin A1

Proposed Steroidal Saponin (B1150181) Biosynthesis in Yucca Species

The biosynthesis of steroidal saponins (B1172615) in plants, including those in the Yucca genus, is a complex process that originates from primary metabolism. mdpi.com The pathway can be broadly divided into three stages: the formation of the initial C5 isoprene (B109036) units, the assembly of these units into a C30 precursor, and the subsequent cyclization and extensive modification of this precursor to form the final saponin structures. mdpi.comnih.gov

The journey begins with acetyl-CoA, which enters the mevalonate (B85504) (MVA) pathway in the cytosol to produce the isoprenoid building block, isopentenyl pyrophosphate (IPP). nih.govresearchgate.net An alternative route, the methylerythritol 4-phosphate (MEP) pathway, can also produce IPP in the plastids. mdpi.com These IPP units are then used to form the linear 30-carbon precursor, 2,3-oxidosqualene (B107256). nih.govresearchgate.net

In the biosynthesis of steroidal saponins, 2,3-oxidosqualene undergoes cyclization catalyzed by cycloartenol (B190886) synthase to produce cycloartenol, the primary precursor for plant sterols. researchgate.netmdpi.com Through a series of subsequent reactions, cycloartenol is converted to cholesterol. This cholesterol molecule serves as the crucial and dedicated precursor for the biosynthesis of steroidal saponins and steroidal glycoalkaloids. mdpi.comnih.gov The steroidal backbone of saponins found in Yucca species is derived from this cholesterol precursor, which then undergoes extensive tailoring to create the vast diversity of saponins observed in the plant. mdpi.commdpi.com

Enzymatic Steps and Intermediate Compounds

Following the formation of the cholesterol backbone, a series of enzymatic modifications, often referred to as tailoring reactions, create the specific structures of steroidal saponins like Schidigerasaponin A1. These reactions are primarily catalyzed by two major classes of enzymes: Cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs). mdpi.commdpi.com

Oxidation of the Steroidal Aglycone: The cholesterol skeleton is first modified by CYP450 enzymes. These enzymes are responsible for a variety of oxidative reactions, including hydroxylation, which introduce hydroxyl groups at specific positions on the steroidal core. mdpi.com In Yucca aglycones, oxygenation is commonly found at positions such as C-2, C-12, C-24, and C-27. nih.gov This oxidative decoration of the aglycone (the non-sugar part) is a critical step that generates a variety of intermediate sapogenins, which are the direct precursors for glycosylation. Major sapogenins isolated from various Yucca species include sarsasapogenin (B1680783), smilagenin, tigogenin, and gitogenin, each representing a different pattern of oxidation on the steroidal frame. google.comspringermedizin.de

Glycosylation: The final and defining step in saponin biosynthesis is glycosylation, where sugar moieties are attached to the aglycone. This process is catalyzed by UGTs, which transfer sugar residues from an activated sugar donor (like UDP-glucose) to the sapogenin. mdpi.commdpi.com This step is essential for the stability and biological activity of the resulting saponin. mdpi.com Saponins can be monodesmosidic (one sugar chain) or bidesmosidic (two sugar chains). springermedizin.decabidigitallibrary.org In Yucca saponins, the sugar chains are most commonly attached at the C-3 position of the aglycone. nih.gov The specific sequence and linkage of these sugars contribute significantly to the structural diversity of the final saponin compounds. mdpi.com

The table below outlines the key enzymatic families and their roles in the biosynthetic pathway.

Enzyme ClassGeneral FunctionPrecursor(s)Product(s)
Oxidosqualene Cyclase (OSC) Cyclization of the linear squalene (B77637) precursor to form the foundational sterol ring structure.2,3-OxidosqualeneCycloartenol
Cytochrome P450s (CYPs) Oxidation and hydroxylation of the steroidal backbone to create diverse aglycones.Cholesterol / Steroidal IntermediatesHydroxylated Aglycones (Sapogenins)
UDP-Glycosyltransferases (UGTs) Attachment of sugar chains to the aglycone core.Aglycones, Activated Sugars (e.g., UDP-glucose)Steroidal Saponins (Glycosides)

This table is based on generalized enzymatic functions in plant steroidal saponin biosynthesis.

Genetic and Molecular Regulation of Biosynthesis

The production of steroidal saponins in plants is a tightly regulated process, influenced by both developmental cues and environmental factors. nih.govresearchgate.net The biosynthesis is not static but can be induced in response to various biotic and abiotic stresses, highlighting the role of these compounds in plant defense. mdpi.comscielo.br

The regulation occurs primarily at the genetic level through the transcriptional control of the biosynthetic genes, including those encoding OSCs, CYPs, and UGTs. nih.govresearchgate.net This genetic regulation is mediated by a complex signaling cascade that often involves plant hormones, particularly jasmonates (like methyl jasmonate, MeJA) and salicylic (B10762653) acid. nih.govscielo.brnumberanalytics.com These signaling molecules can activate specific transcription factors (TFs). mdpi.com

Preclinical Investigations of Biological Activities and Underlying Mechanisms of Schidigerasaponin A1

Antimicrobial Action Pathways (in vitro and in vivo preclinical models)

Schidigerasaponin A1 has demonstrated notable activity against a range of microorganisms, including fungi and bacteria. Its mechanisms of action primarily involve the disruption of microbial cell structures.

Antifungal Mechanisms against Yeasts and Fungi

This compound exhibits potent antifungal activity against various yeasts and fungi. researchgate.netnih.gov The primary mechanism of its antifungal action is the disruption of the fungal cell membrane. Saponins (B1172615), in general, are known to interact with sterols in the cell membrane, leading to the formation of pores and a subsequent loss of membrane integrity. nih.gov This disruption results in the leakage of essential intracellular components and ultimately, cell death. nih.govmdpi.com

Studies have shown that this compound is effective against Candida albicans, a common opportunistic fungal pathogen. dntb.gov.ua The interaction of the saponin (B1150181) with ergosterol, a key component of the fungal cell membrane, is believed to be a critical step in its antifungal activity. nih.govmdpi.com This interaction alters membrane permeability and disrupts the function of membrane-bound enzymes. nih.gov

The antifungal activity of this compound has also been observed against other fungi, with minimum inhibitory concentration (MIC) values ranging from 3.13 to 12.5 μM for various fungal strains. nih.gov The structure of the saponin, particularly the nature of the aglycone and the attached sugar chains, plays a crucial role in its antifungal potency. nih.gov

Table 1: Antifungal Activity of this compound and Related Compounds

Compound Target Organism Activity Reference
This compound Various fungal strains MIC 3.13–12.5 μM nih.gov
This compound Candida albicans Antifungal activity noted dntb.gov.ua
Theasaponin E1 & Assamsaponin A Candida albicans Disrupted cell membrane integrity mdpi.com
Hedera helix leaf extract (contains saponins) Diplodia corticola Reduced radial mycelial growth by 70% mdpi.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Antibacterial Mechanisms against Specific Microbes

In addition to its antifungal properties, this compound has demonstrated antibacterial activity. The primary mechanism of its antibacterial action is similar to its antifungal mechanism, involving the disruption of the bacterial cell membrane. nih.gov This leads to cell lysis and the leakage of intracellular contents, such as proteins and nucleic acids. nih.gov

The antibacterial effects of saponins are often more pronounced against Gram-positive bacteria, which have a less complex cell wall structure compared to Gram-negative bacteria. However, studies have shown that saponin extracts from Yucca schidigera can inhibit both Gram-positive and Gram-negative bacteria. researchgate.net The disruption of the cell wall and membrane leads to increased permeability and ultimately, bacterial cell death. nih.gov

Table 2: Antibacterial Activity of Saponins

Saponin/Extract Target Microbe Mechanism/Effect Reference
Yucca schidigera extract Gram-positive and Gram-negative bacteria Inhibition of growth researchgate.net
Green tea seed saponins S. aureus, E. coli Lysis of bacterial cell wall, leakage of AKP and soluble proteins nih.gov
Dehydrocorydaline Listeria monocytogenes Strong antibacterial effect nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Cellular and Molecular Mechanisms of Cytotoxicity (in vitro preclinical models)

This compound and other related saponins have been shown to possess cytotoxic activity against various cancer cell lines. researchgate.netnih.gov The mechanisms underlying this cytotoxicity are multifaceted and involve the induction of apoptosis and modulation of the cell cycle.

Induction of Cellular Apoptosis

A key mechanism through which this compound exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death. researchgate.net Apoptosis is a highly regulated process that is essential for normal tissue development and homeostasis. Many anticancer agents function by triggering apoptosis in cancer cells.

Studies on other saponins have shown that they can induce apoptosis through various pathways. For instance, some saponins have been found to activate caspases, a family of proteases that play a central role in the execution phase of apoptosis. science.govremedypublications.com The activation of caspases leads to the cleavage of cellular proteins and ultimately, cell death. Furthermore, saponins can induce apoptosis by affecting the mitochondria, leading to the release of pro-apoptotic factors. remedypublications.com

Cell Cycle Modulation

In addition to inducing apoptosis, this compound can also exert its cytotoxic effects by modulating the cell cycle. The cell cycle is a series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer.

Saponins have been shown to cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. nih.govnih.gov For example, some saponins can arrest cells in the G0/G1 or G2/M phase of the cell cycle. nih.gov This arrest prevents the cancer cells from dividing and can ultimately lead to their death. The modulation of the cell cycle by saponins is often linked to their effects on key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov

Specific Cancer Cell Line Responses

The cytotoxic effects of this compound and other saponins have been evaluated against a variety of cancer cell lines. Research has shown that the sensitivity of cancer cells to saponins can vary depending on the cell type.

For instance, studies on other steroidal saponins have demonstrated significant cytotoxicity against human ovarian cancer cells (A2780 and SKOV3), colorectal cancer cells, and leukemia cells. nih.govnih.govmdpi.com The cytotoxic activity is often dose-dependent, with higher concentrations of the saponin leading to greater cell death. mdpi.com The specific molecular pathways affected can also differ between cell lines, highlighting the complexity of the cytotoxic mechanisms of these compounds. nih.govembopress.org

Table 3: Cytotoxic Activity of Saponins on Specific Cancer Cell Lines

Saponin/Compound Cancer Cell Line Effect Reference
Asparacochioside A A2780 (Ovarian) IC50 of 5.25 ± 2.2 µM mdpi.com
Asparacochioside A SKOV3 (Ovarian) IC50 of 46.82 ± 9.43 µM mdpi.com
Hederacolchiside A1 Colon cancer cells Reduced cell growth and inhibited tumor growth in vivo nih.gov
Saponin XII OCI-AML3 (Leukemia) Increased apoptosis and G0/G1 phase arrest nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Anti-inflammatory Response Mechanisms (in vitro and in vivo preclinical models)

Extracts from Yucca schidigera have demonstrated notable anti-inflammatory and anti-arthritic properties in various preclinical studies. springermedizin.denih.govresearchgate.net These effects are largely attributed to the presence of steroidal saponins and polyphenolic compounds, including resveratrol (B1683913) and yuccaols. nih.govresearchgate.net

Yucca schidigera extracts have been shown to modulate key inflammatory mediators. researchgate.netmdpi.com A significant mechanism is the inhibition of the nuclear transcription factor NF-kappaB (NF-κB). nih.govresearchgate.net NF-κB plays a crucial role in stimulating the synthesis of inducible nitric oxide synthase (iNOS), which in turn produces the inflammatory agent nitric oxide (NO). nih.govresearchgate.net By inhibiting NF-κB, yucca phenolics can suppress the production of NO. nih.govresearchgate.net Furthermore, studies have shown that these extracts can decrease the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). researchgate.net

Table 1: Effects of Yucca schidigera Extract on Inflammatory Mediators

MediatorEffectImplication
NF-κB Inhibition nih.govresearchgate.netReduces the expression of pro-inflammatory genes.
iNOS Inhibition nih.govDecreases the production of nitric oxide.
Nitric Oxide (NO) Reduction nih.govLessens inflammatory response.
TNF-α Decreased Concentration researchgate.netAttenuates a key pro-inflammatory cytokine.
IL-1β Decreased Concentration researchgate.netReduces a pivotal inflammatory cytokine.
IL-6 Decreased Concentration researchgate.netLowers a cytokine involved in both acute and chronic inflammation.
COX-2 Inhibition researchgate.netReduces the synthesis of prostaglandins (B1171923) involved in inflammation.

The anti-inflammatory actions of Yucca schidigera extracts extend to their influence on immune cell signaling pathways. The inhibition of the NF-κB pathway is a central aspect of this modulation. nih.govresearchgate.net Additionally, saponins from yucca have been observed to possess immunostimulant properties that can prevent the release of certain cytokines. researchgate.net The modulation of these signaling pathways helps to balance the inflammatory and anti-inflammatory responses within the body. researchgate.net

Modulation of Inflammatory Mediators

Antioxidant Mechanisms

The antioxidant properties of Yucca schidigera extracts are well-documented and are primarily attributed to their rich content of polyphenols and steroidal saponins. springermedizin.denih.govresearchgate.net These compounds contribute to the plant's ability to counteract oxidative stress.

Polyphenolic compounds found in Yucca schidigera, such as resveratrol and yuccaols, are potent antioxidants and free-radical scavengers. nih.govresearchgate.net They can directly neutralize reactive oxygen species (ROS), which are known to stimulate inflammatory responses. nih.govresearchgate.net By scavenging these harmful free radicals, yucca extracts help to mitigate cellular damage caused by oxidative stress. nih.govresearchgate.net

In addition to direct scavenging, components of Yucca schidigera can enhance the body's own antioxidant defenses. Studies suggest that these extracts can lead to an increase in the concentration of key endogenous antioxidant enzymes such as Glutathione Peroxidase (GPx), Catalase (CAT), and Superoxide (B77818) Dismutase (SOD). researchgate.net The activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response, has also been implicated. researchgate.net

Table 2: Modulation of Endogenous Antioxidant Systems by Yucca schidigera Extract

Enzyme/PathwayEffectMechanism of Action
Glutathione Peroxidase (GPx) Increased Concentration researchgate.netCatalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.
Catalase (CAT) Increased Concentration researchgate.netDecomposes hydrogen peroxide to water and oxygen.
Superoxide Dismutase (SOD) Increased Concentration researchgate.netConverts superoxide radicals into hydrogen peroxide and oxygen.
Nrf2 Signaling Pathway Activation researchgate.netUpregulates the expression of numerous antioxidant and cytoprotective genes.

Scavenging of Reactive Oxygen Species

Interactions with Rumen Microbial Ecosystems (in vitro and in vivo preclinical models)

In the context of ruminant nutrition, Yucca schidigera extracts have been extensively studied for their ability to modulate the rumen microbial ecosystem. cambridge.orgcambridge.org The primary active components in this regard are the steroidal saponins. cambridge.org

The main effect of yucca saponins in the rumen is the inhibition of protozoa, a process known as defaunation. cambridge.orgcambridge.org This anti-protozoal activity is thought to increase the efficiency of microbial protein synthesis and the flow of protein to the duodenum. cambridge.orgcambridge.org By reducing the protozoal population, which preys on bacteria, the numbers of beneficial bacteria and fungi can increase. cambridge.org

Furthermore, saponins from Yucca schidigera have been shown to reduce ammonia (B1221849) levels in the rumen. mdpi.com They may also selectively affect specific populations of rumen bacteria and fungi, which can lead to beneficial alterations in rumen metabolism. cambridge.orgcambridge.org Some studies have indicated that these extracts can inhibit cellulolytic bacteria and fungi. mdpi.com The effects on rumen fermentation can be variable and appear to depend on the chemical structure and dosage of the saponins, the composition of the diet, and the specific microbial community present in the rumen. cambridge.org

Defaunation Effects on Protozoa

Saponins from Yucca schidigera are well-documented for their ability to suppress or eliminate protozoa in the rumen, a process known as defaunation. cambridge.orgcambridge.org This effect is a primary mechanism by which these compounds modulate rumen fermentation. cambridge.org The anti-protozoal action is attributed to the interaction of saponins with sterols in the protozoal cell membrane, leading to the formation of irreversible complexes. mdpi.com This interaction disrupts membrane integrity, causing cell lysis and death. mdpi.comundip.ac.id

Studies using commercial sarsaponin from Yucca schidigera demonstrated a significant decrease in protozoal populations in continuous culture systems. cambridge.orgcambridge.org In vitro experiments have repeatedly confirmed that extracts from Y. schidigera suppress the growth of rumen protozoa. cambridge.org The saponin-containing butanol extract of the plant is responsible for this anti-protozoal activity. cambridge.org Research has shown that the addition of Y. schidigera extract can halt the activity of protozoa, and numerous in vivo studies have also verified these defaunating effects. cambridge.org A meta-analysis of various saponin-rich sources confirmed that yucca saponins significantly decrease protozoal counts in the rumen. animbiosci.org

Table 1: Effect of Yucca schidigera Saponins on Rumen Protozoa Count

Treatment Protozoa Count (cells/mL) Percentage Decrease Reference
Control 8.19 x 10³ - researchgate.net
0.1 mg/mL saponin 6.78 x 10³ 17.22% researchgate.net
0.2 mg/mL saponin 4.69 x 10³ 42.73% researchgate.net
0.3 mg/mL saponin 4.13 x 10³ 49.57% researchgate.net

This table is interactive. You can sort and filter the data.

Impact on Bacterial and Fungal Populations

The influence of Yucca schidigera saponins, including this compound, extends to bacterial and fungal populations in the rumen, though the effects can be selective. cambridge.orgresearchgate.net Some studies indicate that while suppressing protozoa, there can be a corresponding small increase in bacterial numbers, potentially due to reduced predation by protozoa. cambridge.orgcambridge.org

However, direct inhibitory effects on certain bacteria have also been observed. Saponins from Y. schidigera have been shown to negatively affect cellulolytic bacteria. researchgate.net For instance, they inhibited the growth of Ruminococcus albus and Ruminococcus flavefaciens at certain concentrations. cambridge.org In contrast, amylolytic (starch-digesting) bacteria may be less affected or even stimulated. researchgate.net For example, extracts have been found to decrease the numbers of Prevotella bryantii, Ruminobacter amylophilus, and Streptococcus bovis, while increasing Selenomonas ruminantium. mdpi.com

Regarding fungal populations, steroidal saponins from Y. schidigera can inhibit cellulolytic ruminal fungi. researchgate.net In one study, filter paper digestion by the fungi Neocallimastix frontalis and Piromyces rhizinflata was completely inhibited by a saponin concentration of 2.25 µg/mL. researchgate.net More specifically, a saponin fraction from Y. schidigera stems, from which this compound was first isolated, demonstrated potent growth-inhibitory activities against various food-deteriorating and dermatophytic yeasts and fungi. nih.govresearchgate.net this compound itself has been identified as a potent anti-yeast agent. nih.govjosai.ac.jp

Table 2: Antimicrobial Activity of Yucca schidigera Saponins

Microorganism Effect Reference
Cellulolytic Bacteria Inhibited researchgate.net
Ruminococcus albus Negative effect cambridge.org
Ruminococcus flavefaciens Negative effect cambridge.org
Amylolytic Bacteria Species-dependent researchgate.net
Selenomonas ruminantium Increased mdpi.com
Streptococcus bovis Suppressed undip.ac.id
Cellulolytic Fungi Inhibited researchgate.net

This table is interactive. You can sort and filter the data.

Influence on Rumen Fermentation Products

By altering the microbial ecosystem, saponins from Yucca schidigera consequently influence the products of rumen fermentation. cambridge.org A key effect is the reduction of ruminal ammonia concentration. undip.ac.id This is partly due to the inhibition of protozoa, which are significant producers of ammonia from protein degradation, and also potentially due to a direct ammonia-binding capability of the extract's glycofraction components. mdpi.comundip.ac.id

Table 3: Effect of Yucca schidigera Extract on Rumen Fermentation Parameters

Parameter Observation Reference
Ammonia-Nitrogen Decreased by up to 48% undip.ac.id
Ammonia-Nitrogen Decreased by 14.42% mdpi.com
Total Volatile Fatty Acids (TVFA) Increased mdpi.com
Acetate Proportion Decreased animbiosci.org
Propionate Proportion Increased animbiosci.orgmdpi.com
Acetate to Propionate Ratio Decreased animbiosci.org

This table is interactive. You can sort and filter the data.

Other Investigated Biological Activities in Preclinical Models

Beyond the rumen environment, preclinical studies have identified other significant biological activities of Yucca saponins, with some research pointing to the specific actions of compounds like this compound.

A key study by Miyakoshi et al. (2000) focused on the anti-yeast properties of saponins isolated from Y. schidigera. nih.gov This research led to the isolation and characterization of several new spirostanol (B12661974) saponins, including this compound. The study demonstrated that the saponin fraction had potent growth-inhibitory activity against food-deteriorating yeasts (e.g., Pichia anomala, Saccharomyces cerevisiae), film-forming yeasts, and dermatophytic fungi. nih.govresearchgate.netjosai.ac.jp Subsequent analysis has confirmed that the antimicrobial activity of yucca extracts is correlated with their content of specific saponins, including this compound. josai.ac.jp

Additionally, saponins are known to possess anti-inflammatory properties. ontosight.ai While direct studies on this compound are limited in this area, the general class of saponins is recognized for these effects. The anti-inflammatory mechanisms of saponins are thought to involve the modulation of immune responses. ontosight.ai

Table 4: Investigated Biological Activities of this compound and Related Compounds

Activity Compound/Extract Model/Target Finding Reference
Anti-yeast This compound Pichia anomala, Saccharomyces cerevisiae, Candida albicans Potent growth-inhibitory activity nih.govjosai.ac.jp
Antifungal Yucca schidigera saponin fraction Food-deteriorating and dermatophytic fungi Potent growth-inhibitory activity nih.govresearchgate.net

This table is interactive. You can sort and filter the data.

Structure Activity Relationship Sar Studies of Schidigerasaponin A1 and Analogues

Influence of Aglycone Structure on Bioactivity

The aglycone, or sapogenin, is the non-carbohydrate steroid backbone of the saponin (B1150181). Its structural features are a primary determinant of bioactivity. Key variations in the aglycone of spirostanol (B12661974) saponins (B1172615) that affect their function include the fusion of the A and B rings, and the presence and position of functional groups.

Furthermore, the oxygenation pattern of the aglycone plays a significant role. Studies on saponins from Y. glauca revealed that those lacking oxygenation on the aglycone core showed potent cytotoxicity against certain cancer cell lines. mdpi.com In contrast, saponins with a hydroxyl group at the C-2 position were only active against the HL-60 cell line. mdpi.com

A study involving diastereomers from Yucca schidigera highlighted the impact of substitution at the C-12 position of the aglycone. nih.govmdpi.com The presence of a carbonyl group at C-12 was found to influence the cytotoxic activity against human colon cancer cells (SW620). For instance, in one pair of diastereomers, the compound with a C-12 carbonyl group showed different activity compared to its unsubstituted counterpart, demonstrating that modifications on the aglycone framework are critical for biological function. mdpi.com

Table 1: Influence of C-12 Aglycone Substitution on Cytotoxicity (IC₅₀ in µM) against SW620 Cells Data sourced from studies on various spirostanol saponins isolated from Yucca schidigera.

Compound PairAglycone Feature25S-Isomer IC₅₀ (µM)25R-Isomer IC₅₀ (µM)
Pair 1 C-12 Carbonyl48.3329.81
Pair 2 C-12 Unsubstituted14.1569.17
Pair 3 C-12 Unsubstituted12.0234.14

Role of Glycosidic Chains in Biological Efficacy

The carbohydrate moieties attached to the aglycone, known as glycosidic chains, are fundamental to the bioactivity of saponins. These chains, which can vary in number, composition, and linkage, are typically attached at the C-3 position of the aglycone in Yucca saponins. nih.gov The nature of these sugar chains modulates the molecule's amphiphilicity, solubility, and ability to interact with cell membranes. ontosight.aidokumen.pub

The complexity of the sugar chain is a key factor. Saponins with three or fewer sugar units have been noted for their cytotoxic effects. mdpi.com Research on diastereomers from Y. schidigera also indicated that the number of substituted glycosyls affected their cytotoxic activities against SW620 cells. mdpi.com The formation of these chains is catalyzed by glycosyltransferases, which create specific glycosidic bonds (e.g., β-1,2-glucosidic bonds) that define the chain's structure and, consequently, its function. tus.ac.jpwikipedia.org

Stereochemical Configuration and Its Impact on Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the interaction of bioactive molecules with their biological targets. nih.govqmul.ac.uk In spirostanol saponins, chiral centers at positions like C-5, C-22, and C-25 determine the molecule's specific spatial configuration. mdpi.com

Table 2: Impact of C-25 Stereochemistry on Cytotoxicity (IC₅₀ in µM) against SW620 Cells Data compares the inhibitory concentration of 25R and 25S diastereomers isolated from Yucca schidigera.

Compound NameC-25 ConfigurationAglycone TypeGlycosidic ChainIC₅₀ (µM)
(25R)-Yucca spirostanoside E3 RC-12 Carbonyl-Glc-(3→1)-Xyl29.81
(25S)-Yucca spirostanoside E3 SC-12 Carbonyl-Glc-(3→1)-Xyl48.33
Asparagoside A SC-12 Unsubstituted-Glc34.17
(25R)-5β-spirostan-3β-ol 3-O-β-d-glucopyranoside RC-12 Unsubstituted-Glc>100
25(S)-schidigera-saponin D5 SC-12 Unsubstituted-Glc-(2→1)-Glc14.15
25(R)-schidigera-saponin D5 RC-12 Unsubstituted-Glc-(2→1)-Glc69.17
25(S)-schidigera-saponin D1 SC-12 Unsubstituted-Glc-(3→1)-Glc12.02
25(R)-schidigera-saponin D1 RC-12 Unsubstituted-Glc-(3→1)-Glc34.14
5-Fluorouracil (B62378) (Positive Control)N/AN/AN/A10.00

Comparative Analysis with Related Spirostanol Saponins

Schidigerasaponin A1 belongs to the large family of spirostanol saponins found in the Yucca genus. mdpi.com Its bioactivity is best understood when compared with structurally similar compounds. This compound itself has demonstrated antifungal activity. nih.gov

When compared to other saponins, specific structural motifs correlate with certain activities. For example, saponins from Y. glauca that lacked aglycone oxygenation were broadly cytotoxic, a feature that may differ from more substituted saponins. mdpi.com In contrast, Desmettianoside B, from Y. desmetiana, which has a different aglycone core (A/B ring trans-fusion), shows cytotoxic and molluscicidal activity but was inactive as an anti-inflammatory agent. nih.gov

The analysis of diastereomers from Y. schidigera provides a direct comparison. While the aglycone of this compound is (25S)-5β-spirostane-3β,12α-diol, other active compounds possess a C-12 carbonyl or lack any substitution at C-12. mdpi.comnih.gov For instance, the diastereomers (25S)-schidigera-saponin D1 and (25S)-schidigera-saponin D5, which only differ in their glycosidic linkage, both show potent cytotoxicity against SW620 cells, with IC₅₀ values of 12.02 µM and 14.15 µM, respectively. mdpi.com These values are comparable to the positive control, 5-fluorouracil (IC₅₀ 10.00 µM), and highlight the potent activity conferred by the (25S)-spirostan aglycone when combined with specific sugar chains. mdpi.com This comparative data underscores that a combination of factors—aglycone structure, glycosylation pattern, and stereochemistry—must be considered to understand the bio-efficacy of any given spirostanol saponin.

Chemical Synthesis and Derivatization Approaches for Schidigerasaponin A1 and Its Derivatives

Strategies for Partial or Total Synthesis

A complete total synthesis of Schidigerasaponin A1 has not been documented in publicly available scientific literature to date. The formidable challenge lies in the stereocontrolled construction of the spirostanol (B12661974) core and the subsequent regioselective glycosylation. The synthesis of saponins (B1172615), in general, is a complex field that requires sophisticated strategies for protecting-group manipulation and stereospecific glycosidic bond formation. scribd.com The art and science of total synthesis often tackle such complex targets to drive the development of new synthetic methods. scripps.edu

Historical and current approaches to obtaining this compound and related compounds have relied on semi-synthesis or derivatization:

Partial Hydrolysis: Early methods involved the partial hydrolysis of complex saponin (B1150181) mixtures isolated directly from Yucca schidigera. acs.org By carefully controlling reaction conditions, specific glycosidic bonds can be cleaved to yield simpler saponins or the aglycone. This method, however, often suffers from low yields and difficulty in separating the resulting product mixture.

Starting from Natural Aglycones: A more common and practical strategy is the use of the aglycone, sarsasapogenin (B1680783), as a starting material. Sarsasapogenin can be readily obtained from the hydrolysis of saponin-rich plant extracts. nuph.edu.ua This aglycone then serves as a scaffold for the chemical or enzymatic attachment of sugar moieties or for other functionalizations, representing a partial synthesis of the target saponin or its analogues. nuph.edu.uawikipedia.org This approach circumvents the difficult synthesis of the steroidal core and focuses on the chemistry of glycosylation and modification.

Regioselective Functionalization and Modification

Regioselective functionalization is crucial for modifying a specific part of the this compound molecule without affecting other reactive sites, such as the multiple hydroxyl groups on the aglycone and the sugar chain.

Chemical Approaches: Chemical modification efforts have largely targeted the sarsasapogenin core, particularly at the C-3 hydroxyl group (the site of natural glycosylation) and the C-26 position in the F-ring of the spirostanol structure. medchemexpress.com The synthesis of various derivatives has been achieved by modifying these positions to explore structure-activity relationships. For instance, derivatives have been created by introducing amino groups or other substituents at the C-3 and C-26 positions to produce novel compounds with potential anti-tumor activity. medchemexpress.comnih.govnih.gov

Enzymatic Approaches: Chemical glycosylation is often hampered by a lack of regioselectivity, leading to a mixture of products. mdpi.com Enzymatic methods offer a powerful alternative, providing high regioselectivity and stereoselectivity under mild conditions. mdpi.com Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. nih.govresearchgate.net Researchers have identified specific UDP-glucosyltransferases that can glucosylate the 3-OH position of steroidal sapogenins, demonstrating the feasibility of using enzymatic synthesis to produce saponins. researchgate.net This biotechnological approach is promising for the controlled synthesis of this compound and its analogues. mdpi.com

Development of Analogues for Enhanced Activity or Specificity

The synthesis of analogues of this compound, primarily by modifying its aglycone sarsasapogenin, is a key strategy for drug discovery. The goal is to enhance desired biological activities, such as cytotoxicity against cancer cells, and to elucidate structure-activity relationships (SAR). nih.gov By systematically altering the structure, researchers can identify the key molecular features responsible for its bioactivity. medchemexpress.comnih.gov

Numerous studies have focused on synthesizing sarsasapogenin derivatives and evaluating their in vitro cytotoxic activity against various human cancer cell lines. Key findings indicate that modifications at the C-3 and C-26 positions significantly influence the compound's potency.

Influence of Amino Groups: The introduction of an amino group at the C-3 or C-26 position was found to have a profound impact on cytotoxic activity. nih.gov

Impact of Substituents: The type of substituent is critical. For example, compound 5n (with a p-fluorobenzyloxy group at C-3 and a piperazinyl group at C-26) was found to be 16.7-fold more potent than the parent sarsasapogenin against the MCF-7 breast cancer cell line. medchemexpress.com In another study, compound 4c , which has a pyrrolidinyl group at C-26, was 4.3 times more potent than sarsasapogenin against the same cell line. nih.gov Conversely, introducing bromo or morpholinyl substituents was found to render the compounds inactive. nih.gov

These findings provide a basis for the rational design of more effective and selective anti-cancer agents based on the sarsasapogenin scaffold.

Table of Synthesized Sarsasapogenin Derivatives and Their Cytotoxic Activity

CompoundModification DescriptionCancer Cell LineReported IC₅₀ (μM)Reference
Sarsasapogenin Parent CompoundMCF-746.12 nih.gov
Compound 6c Amino group at C-26A375-S20.56 nih.gov
HT10800.72 nih.gov
Compound 5h p-fluorobenzyloxy at C-3, N,N-dimethylamino at C-26MCF-74.89 medchemexpress.com
Compound 5i p-fluorobenzyloxy at C-3, pyrrolidinyl at C-26MCF-73.25 medchemexpress.com
Compound 5n p-fluorobenzyloxy at C-3, piperazinyl at C-26MCF-72.95 medchemexpress.com
Compound 4c 3-oxo, pyrrolidinyl at C-26MCF-710.66 nih.gov

Advanced Analytical and Quantification Methodologies for Schidigerasaponin A1 in Complex Matrices

Quantitative High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Schidigerasaponin A1. josai.ac.jpnih.gov These methods offer high resolution and the ability to separate complex mixtures, making them suitable for analyzing saponin (B1150181) content in extracts. mdpi.com

A common approach involves using a C18 reversed-phase column with a gradient elution system. josai.ac.jpscirp.orgchromatographyonline.com For instance, one method utilizes a COSMOSIL® 2.5C18-MS-II packed column with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B52724) containing 0.1% formic acid (B). josai.ac.jp The gradient program, running from 40% to 70% of solvent B over 14 minutes, allows for the effective separation of this compound from other saponins (B1172615) like D1, D5, and F1. josai.ac.jp Detection is often achieved using an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-chromophoric compounds like saponins. josai.ac.jpnih.govmdpi.com Quantification is typically performed using an absolute calibration curve method, with linearity established over a concentration range of 5 to 500 μg/ml. josai.ac.jp

Table 1: Example HPLC Parameters for this compound Quantification

Parameter Value
Column COSMOSIL® 2.5C18-MS-II (100 × 3.0 mm i.d.) josai.ac.jp
Mobile Phase A 0.1% formic acid in water (v/v) josai.ac.jp
Mobile Phase B Acetonitrile with 0.1% formic acid (v/v) josai.ac.jp
Gradient 40–70% B over 14 min josai.ac.jp
Flow Rate 0.4 mL/min josai.ac.jp
Column Temperature 40 °C josai.ac.jp
Injection Volume 10 μL josai.ac.jp

| Detector | Evaporative Light Scattering Detector (ELSD) josai.ac.jp |

Nuclear Magnetic Resonance (NMR) Metabolomics for Quality Assessment

¹H-NMR-based metabolomics, in particular, can provide an overview of the main compounds present in a sample. frontiersin.org In the context of yucca extracts, NMR-based metabolomics, coupled with multivariate statistical methods like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), can discriminate between different extract batches based on their chemical profiles. josai.ac.jpresearchgate.netnih.gov Studies have shown that the classification of yucca extracts using these methods is often dependent on the content of specific saponins, notably this compound and D1. josai.ac.jpresearchgate.net An advantage of NMR-based metabolomics is that it does not always require authentic reference standards for every compound, which can be a limitation in HPLC analysis. josai.ac.jp While not a replacement for official quantitative methods, NMR metabolomics serves as an effective initial screening technique for quality control. josai.ac.jp

Liquid Chromatography-Mass Spectrometry (LC-MS) for Profiling and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific techniques for the profiling and quantification of this compound in complex matrices. mdpi.commdpi.comnih.govresearchgate.netepa.gov This approach combines the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry, enabling the detection and identification of compounds even at trace levels. resolvemass.ca

For comprehensive profiling of spirostanol (B12661974) saponins, including this compound, from Yucca schidigera, a multi-phase liquid chromatography method can be employed. nih.govresearchgate.net This may involve pre-treatment with a normal-phase silica (B1680970) gel column followed by analysis on a reversed-phase C18 or T3 column. nih.govresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as an ESI-Q-Exactive-Orbitrap MS, allows for the identification of a large number of saponins by comparing retention times and ion fragmentation patterns with standards and literature data. nih.govresearchgate.netmdpi.com In positive ion mode, this compound typically appears as the [M+H]⁺ ion at m/z 871.4686. nih.govmdpi.com

LC-MS/MS is particularly useful for quantitative analysis due to its high selectivity and sensitivity. mdpi.com The development of methods for the quantitative analysis of steroidal saponins in Yucca species often relies on LC-MS/MS. mdpi.com

Table 2: Example UHPLC-MS Parameters for this compound Profiling

Parameter Value
Column Waters ACQUITY UPLC® T3 (2.1 × 100 mm, 1.8 μm) nih.govresearchgate.net
Mobile Phase A H₂O nih.govresearchgate.net
Mobile Phase B FA-MeOH-ACN (0.1:50:50, v/v/v) nih.govresearchgate.net
Gradient 0–15 min, 12–24% B; 15–30 min, 24–32% B; 30–42 min, 32–40% B; 42–47 min, 40–60% B; 47–65 min, 60–95% B nih.govresearchgate.net
Flow Rate 0.3 mL/min nih.govresearchgate.net
Column Temperature 30 °C nih.govresearchgate.net
Injection Volume 3 µL nih.govresearchgate.net

| MS Detector | ESI-Q-Exactive-Orbitrap MS (positive ion mode) nih.govresearchgate.net |

Development of Robust Methodologies for Trace Analysis

The need to detect and quantify this compound at very low concentrations in various matrices has driven the development of robust methodologies for trace analysis. mdpi.com LC-MS is the most widely used technique for the identification, quantification, and quality control of saponins in Yucca extracts, largely due to its high sensitivity and specificity. mdpi.com

The development of reliable analytical methods is crucial for the quality control of commercial Yucca samples. mdpi.com Techniques like LC-MS/MS are instrumental in this regard, allowing for the detection and quantification of not only the major saponins but also trace-level compounds. mdpi.com The optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters is key to achieving the required sensitivity and accuracy for trace analysis. epa.gov This includes selecting appropriate extraction techniques to enrich the analytes and remove interfering matrix components. epa.gov

Future Research Directions and Academic Translational Perspectives

Elucidation of Novel Mechanistic Pathways in Preclinical Models

While the anti-inflammatory and cytotoxic effects of Schidigerasaponin A1 are recognized, the precise molecular pathways governing these activities warrant deeper investigation. Future preclinical studies are expected to move beyond initial observations to delineate the specific signaling cascades modulated by this compound. For instance, its potential role in modulating inflammatory pathways involving Annexin A1 (ANXA1) presents an intriguing avenue. mdpi.commednexus.orgfrontiersin.org ANXA1 is a glucocorticoid-regulated protein with known anti-inflammatory properties, and its interaction with the formyl peptide receptor (FPR) family is crucial for its effects. mdpi.commednexus.orgfrontiersin.org Research could explore if this compound influences the expression or externalization of ANXA1, or if it directly interacts with FPRs, thereby mimicking or enhancing endogenous anti-inflammatory responses. frontiersin.orgnih.gov

Furthermore, in the context of its anticancer potential, studies should aim to identify the specific apoptotic or cell cycle regulatory pathways affected by this compound. Investigating its influence on key signaling pathways implicated in cancer, such as PI3K/Akt or MAPK/ERK, could provide valuable insights into its mode of action. mednexus.orgfrontiersin.org The use of advanced preclinical models, including genetically engineered mouse models and patient-derived xenografts, will be instrumental in validating these mechanistic findings in a more clinically relevant setting.

Exploration of Underexplored Bioactivities

Beyond its established anti-inflammatory and cytotoxic properties, this compound may possess a broader spectrum of bioactivities that remain largely unexplored. mdpi.comnih.gov Preliminary studies on Yucca extracts suggest potential applications in regulating gut microbiota, which could have implications for metabolic disorders and immune function. mdpi.com Future research should focus on isolating this compound and systematically screening it for a variety of biological effects.

Potential areas of investigation include its antimicrobial activity against a wider range of pathogens, its potential as a neuroprotective agent in models of neurodegenerative diseases, and its effects on metabolic parameters in models of diabetes and obesity. researchgate.netfrontiersin.org Given that other saponins (B1172615) have demonstrated immunomodulatory effects, exploring the impact of this compound on both innate and adaptive immunity is a promising research direction. frontiersin.orgnih.gov

Development of Advanced Analytical Techniques for Comprehensive Profiling

The accurate identification and quantification of this compound in complex mixtures, such as plant extracts and biological samples, are crucial for both research and quality control. mdpi.comjosai.ac.jpresearchgate.net While High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, MS) is commonly used, there is a need for more advanced and sensitive analytical methods. europa.euresearchgate.netscispace.com

The development of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, can provide more comprehensive chemical profiling and structural elucidation of this compound and its metabolites. mdpi.comresearchgate.netnih.gov These techniques offer superior resolution, sensitivity, and mass accuracy, enabling the identification of novel, low-abundance saponins and the characterization of their metabolic fate in vivo. mdpi.comresearchgate.net Furthermore, the application of Nuclear Magnetic Resonance (NMR)-based metabolomics could serve as a powerful tool for the quality control and standardization of Yucca extracts. josai.ac.jp

Biosynthetic Engineering for Enhanced Production

The natural abundance of this compound in Yucca plants can be variable and often low, posing a challenge for its large-scale production. nih.govresearchgate.netugent.be Metabolic engineering offers a promising solution to overcome this limitation. Future research should focus on elucidating the complete biosynthetic pathway of this compound in Yucca schidigera. Identifying and characterizing the key enzymes involved, such as cytochrome P450s and glycosyltransferases, will be crucial. cabidigitallibrary.orgeuropa.eu

Once the pathway is understood, metabolic engineering strategies can be employed to enhance the production of this compound. This could involve overexpressing key biosynthetic genes or down-regulating competing pathways in Yucca cell or tissue cultures. nih.govugent.becabidigitallibrary.org Heterologous expression of the biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae (yeast) or bacteria also presents a scalable and sustainable production platform. researchgate.netugent.be

Rational Design of Derivatives Based on SAR Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound correlates with its biological activity. mdpi.commdpi.com These studies provide the basis for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. By systematically modifying the aglycone or the sugar moieties of this compound, researchers can identify key structural features essential for its therapeutic effects. mdpi.com

For example, SAR studies on other saponins have shown that the type and number of sugar units can significantly influence cytotoxicity and anti-inflammatory activity. mdpi.comscience.gov Future research should involve the semi-synthesis or total synthesis of a library of this compound derivatives. These compounds can then be screened in various bioassays to establish comprehensive SAR models. These models, potentially enhanced by computational and machine learning approaches, will guide the development of next-generation saponin-based therapeutics. cas.org

Application in Advanced Preclinical in vivo Models

To translate the promising in vitro findings of this compound into potential clinical applications, its efficacy and mechanism of action must be validated in advanced preclinical in vivo models. While some in vivo studies have been conducted with Yucca extracts, research using the purified compound is necessary to attribute specific effects directly to this compound. researchgate.netuni-halle.de

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and characterizing Schidigerasaponin A1 in natural extracts?

  • Methodological Answer : this compound (CAS 167221-10-5) is typically isolated via chromatographic methods such as HPLC or TLC, followed by structural elucidation using NMR spectroscopy (¹H, ¹³C, and 2D experiments) and mass spectrometry (e.g., ESI-MS). For purity assessment, researchers should report retention times, spectral matches with reference data, and quantitative HPLC analysis (≥95% purity) .

Q. How can researchers ensure reproducibility in isolating this compound from plant sources?

  • Methodological Answer : Reproducibility requires detailed protocols for extraction (e.g., solvent ratios, temperature) and column chromatography parameters (stationary phase, mobile phase gradient). Include validation steps like spiking experiments with reference standards and cross-referencing spectral data against published databases. Experimental details must be documented in the main manuscript or supplementary materials to meet reproducibility standards .

Q. What are the key challenges in quantifying this compound in complex biological matrices?

  • Methodological Answer : Matrix interference in biological samples (e.g., plasma, tissue homogenates) necessitates sample pre-treatment steps like protein precipitation or solid-phase extraction. Quantification via LC-MS/MS with internal standards (e.g., deuterated analogs) is recommended to improve accuracy. Method validation should include recovery rates, limit of detection (LOD), and intra-day/inter-day precision .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound across different cell lines?

  • Methodological Answer : Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, incubation time) or compound solubility. To address this, standardize assay protocols (e.g., MTT/PrestoBlue) across multiple cell lines, include dose-response curves (IC₅₀ values), and validate results using orthogonal assays (e.g., apoptosis markers via flow cytometry). Cross-referencing with literature on cell-specific receptor expression may clarify mechanistic inconsistencies .

Q. What experimental strategies are effective for elucidating the molecular targets of this compound in anti-inflammatory pathways?

  • Methodological Answer : Use affinity chromatography with this compound-conjugated beads to pull down interacting proteins, followed by proteomic analysis (e.g., LC-MS/MS). Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing in relevant cell models (e.g., macrophages). Dose-dependent inhibition of inflammatory markers (e.g., TNF-α, IL-6) should be correlated with target modulation .

Q. How can researchers optimize in vivo pharmacokinetic studies of this compound to improve bioavailability?

  • Methodological Answer : Address poor bioavailability by testing formulation strategies like nanoemulsions or liposomal encapsulation. Pharmacokinetic parameters (Cmax, Tmax, AUC) should be assessed in rodent models via serial blood sampling and LC-MS/MS analysis. Compare oral vs. intravenous administration to calculate absolute bioavailability. Tissue distribution studies can identify accumulation sites .

Q. What statistical approaches are recommended for analyzing dose-dependent synergistic effects of this compound with chemotherapeutic agents?

  • Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method, where CI < 1 indicates synergy. Validate results with isobolographic analysis and mechanistic studies (e.g., Western blotting for apoptosis pathways). Ensure biological replicates (n ≥ 3) and statistical power analysis to minimize Type I/II errors .

Data Presentation and Validation

Q. How should researchers present conflicting spectral data for this compound in supplementary materials?

  • Methodological Answer : Raw NMR/MS spectra and chromatograms should be included in supplementary files with clear annotations (e.g., peak assignments, integration values). Discrepancies (e.g., minor impurities) must be discussed in the main text, citing possible sources (e.g., isomerization during isolation). Follow journal guidelines for file formats (e.g., .PDF for spectra, .CSV for raw data) .

Q. What criteria should guide the selection of negative/positive controls in this compound bioactivity assays?

  • Methodological Answer : Use structurally similar saponins as negative controls (e.g., non-bioactive analogs) and established inhibitors/agonists as positive controls (e.g., dexamethasone for anti-inflammatory assays). Controls must undergo identical treatment conditions to ensure validity. Report Z’-factor scores to evaluate assay robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.